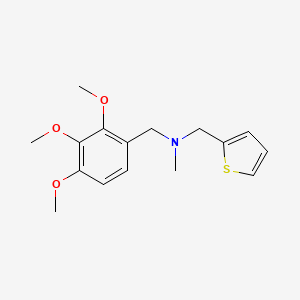![molecular formula C20H23N3O2S B3803476 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B3803476.png)
4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole
Descripción general
Descripción
4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole is a chemical compound that has been the subject of significant scientific research. This compound has been found to have potential applications in various fields of research, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole is not fully understood. However, it has been shown to inhibit certain enzymes involved in various disease processes, including cancer and inflammation. Additionally, the compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole has several biochemical and physiological effects. These include the inhibition of certain enzymes involved in cancer and inflammation, as well as the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole in lab experiments is its potential as a drug delivery system. The compound has been shown to target specific tissues and organs, which may make it useful for delivering drugs to those areas. Additionally, the compound has been found to have low toxicity, which makes it a safer alternative to other compounds that may have similar therapeutic effects.
However, there are also limitations to using 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole in lab experiments. One limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or processes. Additionally, the compound's low solubility in water may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole. One potential direction is the development of new drug delivery systems based on the compound's ability to target specific tissues and organs. Additionally, researchers could investigate the compound's potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in various disease processes. Finally, further studies could be conducted to better understand the compound's mechanism of action, which could lead to the development of more targeted and effective therapies.
Aplicaciones Científicas De Investigación
4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Researchers have investigated the compound's potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes involved in various disease processes. Additionally, the compound has been studied for its potential as a drug delivery system, due to its ability to target specific tissues and organs.
Propiedades
IUPAC Name |
4-methyl-2-[1-[(4-methylsulfonylphenyl)methyl]pyrrolidin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-14-5-3-6-17-19(14)22-20(21-17)18-7-4-12-23(18)13-15-8-10-16(11-9-15)26(2,24)25/h3,5-6,8-11,18H,4,7,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMHYIKQBQHWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCN3CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3803393.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3803395.png)
![3-[(2,1,3-benzoxadiazol-4-ylmethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B3803399.png)
![5-{1-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3803406.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3803413.png)
![1-(2-furoyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3803422.png)
![2-({1-[2-(2-ethylphenoxy)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B3803429.png)
![7-(cyclobutylmethyl)-2-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3803440.png)
![4-[(2R*,3R*)-2-hydroxy-1'-(2-pyrimidinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1,4-diazepan-2-one](/img/structure/B3803448.png)
![4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-1-(2-methoxyphenyl)-2,2-dimethylpiperazine](/img/structure/B3803450.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-2-furamide](/img/structure/B3803454.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B3803459.png)

